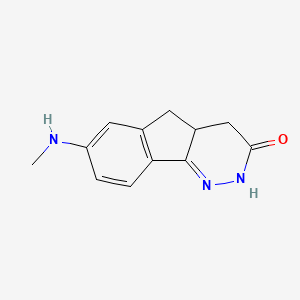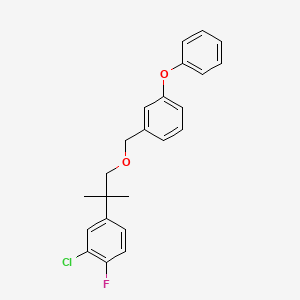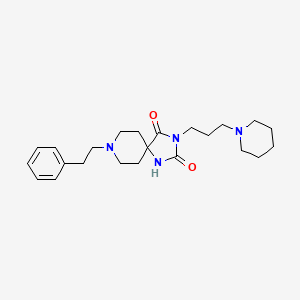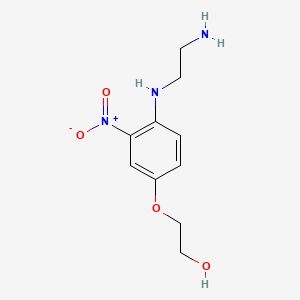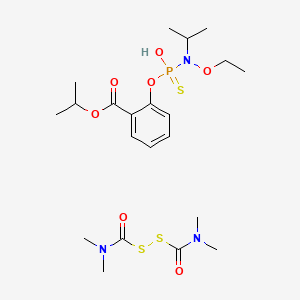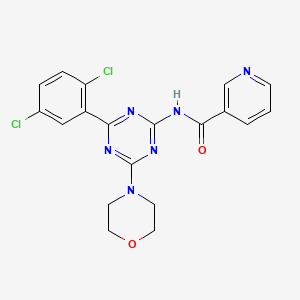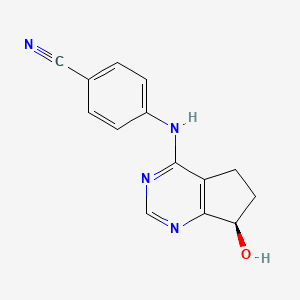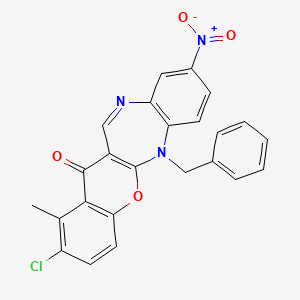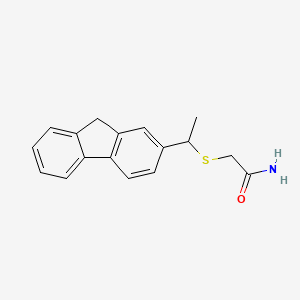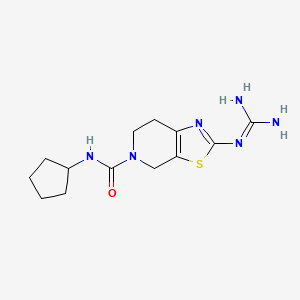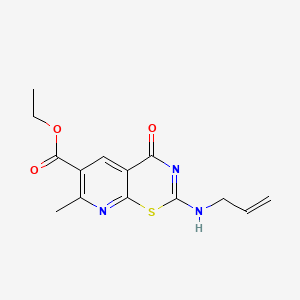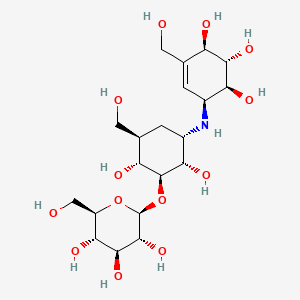
(1S-(1alpha,4alpha5beta,6alpha))-1,5,6-Trideoxy-3-O-beta-D-glucopyranosyl-5-(hydroxymethyl)-1-((4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl)amino)-D-chiro-inositol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 278-857-7 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its unique properties and applications across various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of EINECS 278-857-7 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The synthetic routes typically involve a series of chemical reactions, including condensation, esterification, and purification steps. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the yield and quality of the final product .
Industrial Production Methods: In industrial settings, the production of EINECS 278-857-7 is scaled up to meet commercial demands. This involves the use of large-scale reactors and advanced technologies to ensure efficient and cost-effective production. The industrial methods also incorporate stringent quality control measures to maintain the consistency and safety of the compound .
Chemical Reactions Analysis
Types of Reactions: EINECS 278-857-7 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to its applications in different scientific fields .
Common Reagents and Conditions: The common reagents used in the reactions involving EINECS 278-857-7 include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, solvent, and concentration, are optimized to achieve the desired products .
Major Products Formed: The major products formed from the reactions of EINECS 278-857-7 depend on the specific reaction conditions and reagents used. These products are often intermediates or final compounds used in various industrial and research applications .
Scientific Research Applications
EINECS 278-857-7 has a wide range of scientific research applications. It is used in chemistry for the synthesis of complex molecules and as a reagent in various chemical reactions. In biology, it is utilized in the study of biochemical pathways and as a tool for understanding cellular processes. In medicine, EINECS 278-857-7 is investigated for its potential therapeutic properties and as a component in drug development. Additionally, it has industrial applications in the production of materials, coatings, and other commercial products .
Mechanism of Action
The mechanism of action of EINECS 278-857-7 involves its interaction with specific molecular targets and pathways. These interactions can modulate biochemical processes and cellular functions. The compound’s effects are mediated through binding to receptors, enzymes, or other proteins, leading to changes in cellular signaling and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds: EINECS 278-857-7 can be compared with other similar compounds listed in the EINECS inventory. These compounds share structural similarities and may have overlapping applications. Some of the similar compounds include those with analogous functional groups or chemical structures .
Uniqueness: What sets EINECS 278-857-7 apart from similar compounds is its specific combination of properties, such as reactivity, stability, and versatility in various applications. This uniqueness makes it a valuable compound in scientific research and industrial processes .
Properties
CAS No. |
78180-90-2 |
|---|---|
Molecular Formula |
C20H35NO13 |
Molecular Weight |
497.5 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(1S,2R,3R,5S,6S)-2,6-dihydroxy-3-(hydroxymethyl)-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C20H35NO13/c22-3-6-1-8(13(27)16(30)11(6)25)21-9-2-7(4-23)12(26)19(14(9)28)34-20-18(32)17(31)15(29)10(5-24)33-20/h1,7-32H,2-5H2/t7-,8+,9+,10-,11-,12-,13+,14+,15-,16+,17+,18-,19+,20+/m1/s1 |
InChI Key |
IKRNIUUCBHMQNH-XPJMFISCSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]([C@H]1N[C@H]2C=C([C@H]([C@@H]([C@H]2O)O)O)CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)CO |
Canonical SMILES |
C1C(C(C(C(C1NC2C=C(C(C(C2O)O)O)CO)O)OC3C(C(C(C(O3)CO)O)O)O)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


